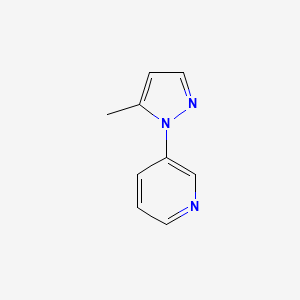
3-(5-methyl-1H-pyrazol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antiviral Activity:
Research has shown that derivatives of 3-(5-methyl-1H-pyrazol-1-yl)pyridine exhibit significant antiviral properties. For instance, a study highlighted the inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial for the replication of viruses such as measles. Compounds derived from this structure demonstrated enhanced antiviral effects, with some exhibiting a 400-fold increase in potency compared to their predecessors .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. A series of synthesized derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These compounds were assessed using disc diffusion methods, revealing significant efficacy in inhibiting microbial growth .
Cancer Research:
In cancer research, derivatives of this compound have been explored for their potential as anticancer agents. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring could enhance cytotoxicity against various cancer cell lines .
Agricultural Chemistry Applications
Pesticide Development:
The synthesis of novel derivatives of this compound has been linked to the development of new pesticides. For example, intermediates derived from this compound have been utilized in the synthesis of agrochemicals aimed at controlling pests effectively while minimizing environmental impact . The ability to modify the pyrazole moiety allows for the design of targeted pesticides that can disrupt specific biological pathways in pests.
Material Science Applications
Ligand Chemistry:
this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been exploited in catalysis and materials science. For instance, it has been used to create metal-organic frameworks (MOFs) that exhibit unique properties for gas storage and separation applications .
Synthesis and Characterization
The synthesis of this compound typically involves reactions between various pyridine derivatives and pyrazole precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
3-(5-methylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-8-4-6-11-12(8)9-3-2-5-10-7-9/h2-7H,1H3 |
InChI-Schlüssel |
VFGQNLLIYOKUSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NN1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













